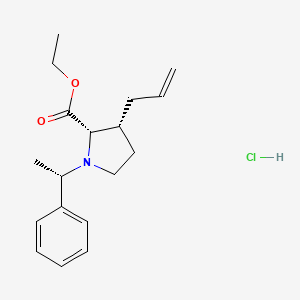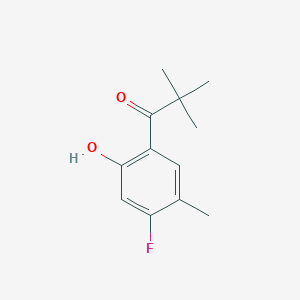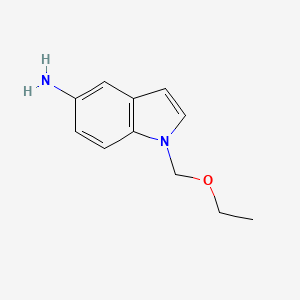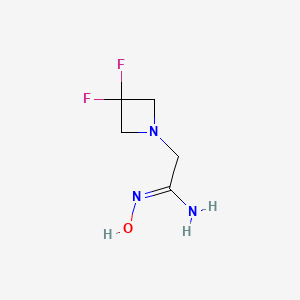
(R)-1-Phenylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylazetidine-2-carboxylic acid is a chiral azetidine derivative with a phenyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Phenylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-phenylamino acids under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ®-1-Phenylazetidine-2-carboxylic acid may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of chiral catalysts or resolution techniques can ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-1-Phenylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce azetidine derivatives with altered ring structures.
Scientific Research Applications
®-1-Phenylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
1-Phenylazetidine-2-carboxylic acid: The racemic mixture of the compound.
1-Benzylazetidine-2-carboxylic acid: A similar compound with a benzyl group instead of a phenyl group.
1-Phenylpyrrolidine-2-carboxylic acid: A structurally related compound with a pyrrolidine ring.
Uniqueness: ®-1-Phenylazetidine-2-carboxylic acid is unique due to its chiral nature and specific structural features. The presence of the phenyl group and the azetidine ring imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-1-phenylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
QPQDRZKUVIGWMV-SECBINFHSA-N |
Isomeric SMILES |
C1CN([C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



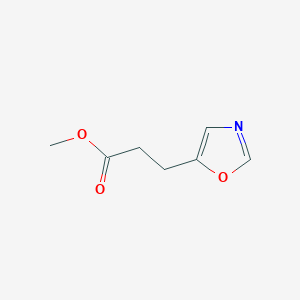


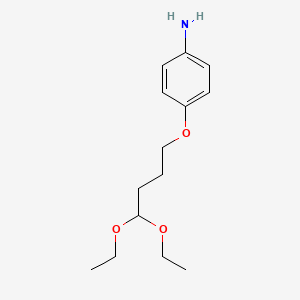
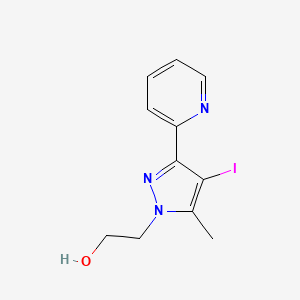
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
